5-Decyl-2-{4-[(2-fluorodecyl)oxy]phenyl}pyrimidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Decyl-2-{4-[(2-fluorodecyl)oxy]phenyl}pyrimidine is a complex organic compound that belongs to the class of pyrimidines. Pyrimidines are heterocyclic aromatic organic compounds similar to pyridines and are known for their wide range of applications in medicinal chemistry, agriculture, and materials science. This particular compound features a pyrimidine core substituted with a decyl chain and a phenyl group that is further substituted with a fluorodecyl ether group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Decyl-2-{4-[(2-fluorodecyl)oxy]phenyl}pyrimidine typically involves multi-step organic synthesis. The process begins with the preparation of the pyrimidine core, followed by the introduction of the decyl and phenyl substituents. The fluorodecyl ether group is then introduced through nucleophilic substitution reactions. Common reagents used in these reactions include alkyl halides, fluorinating agents, and various catalysts to facilitate the reactions under controlled conditions.
Industrial Production Methods
Industrial production of this compound would likely involve similar synthetic routes but on a larger scale. This would require optimization of reaction conditions to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis could be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
5-Decyl-2-{4-[(2-fluorodecyl)oxy]phenyl}pyrimidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: Reduction reactions can be used to remove oxygen-containing groups or to reduce double bonds.
Substitution: Nucleophilic and electrophilic substitution reactions can be used to replace specific atoms or groups within the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Reagents like halides (e.g., NaI, KBr) and catalysts (e.g., palladium on carbon) are used under specific conditions to achieve desired substitutions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or carbonylated derivatives, while substitution reactions can introduce various functional groups, enhancing the compound’s versatility.
Scientific Research Applications
5-Decyl-2-{4-[(2-fluorodecyl)oxy]phenyl}pyrimidine has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and materials.
Biology: The compound can be used in the study of biological systems, particularly in understanding the interactions between small molecules and biological targets.
Industry: The compound can be used in the development of new materials with unique properties, such as liquid crystals and polymers.
Mechanism of Action
The mechanism of action of 5-Decyl-2-{4-[(2-fluorodecyl)oxy]phenyl}pyrimidine involves its interaction with specific molecular targets. The pyrimidine core can interact with nucleic acids and proteins, influencing various biological pathways. The decyl and fluorodecyl ether groups can enhance the compound’s lipophilicity, allowing it to penetrate cell membranes and interact with intracellular targets.
Comparison with Similar Compounds
Similar Compounds
- 5-Decyl-2-{4-[(2-chlorodecyl)oxy]phenyl}pyrimidine
- 5-Decyl-2-{4-[(2-bromodecyl)oxy]phenyl}pyrimidine
- 5-Decyl-2-{4-[(2-iododecyl)oxy]phenyl}pyrimidine
Uniqueness
Compared to its analogs, 5-Decyl-2-{4-[(2-fluorodecyl)oxy]phenyl}pyrimidine is unique due to the presence of the fluorine atom. Fluorine atoms can significantly influence the compound’s chemical and biological properties, such as increasing metabolic stability and enhancing binding affinity to biological targets. This makes the compound particularly valuable in medicinal chemistry and drug development.
Properties
CAS No. |
113722-79-5 |
---|---|
Molecular Formula |
C30H47FN2O |
Molecular Weight |
470.7 g/mol |
IUPAC Name |
5-decyl-2-[4-(2-fluorodecoxy)phenyl]pyrimidine |
InChI |
InChI=1S/C30H47FN2O/c1-3-5-7-9-11-12-13-15-17-26-23-32-30(33-24-26)27-19-21-29(22-20-27)34-25-28(31)18-16-14-10-8-6-4-2/h19-24,28H,3-18,25H2,1-2H3 |
InChI Key |
PCZMPMVKEAGBQN-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCC1=CN=C(N=C1)C2=CC=C(C=C2)OCC(CCCCCCCC)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.